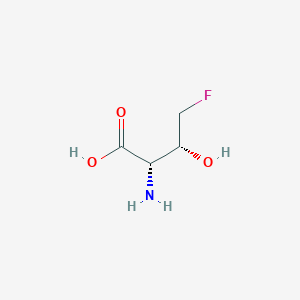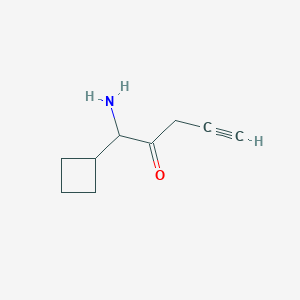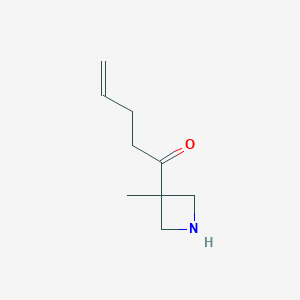
rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid is a chiral compound with significant potential in various scientific fields. Its unique stereochemistry and functional groups make it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid typically involves diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes as catalysts . These reactions proceed via the intramolecular trapping of the chiral aza-ortho-xylylene intermediate or direct SN2 substitution . The reaction conditions are carefully controlled to achieve high yields, diastereoselectivities, and enantioselectivities.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of asymmetric synthesis and chiral catalysis used in laboratory settings can be scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the fluorine atom can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, it can modulate cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid include:
rel-(2S,3R)-Voruciclib: An enantiomer of Voruciclib, an orally active CDK inhibitor.
(2S,3R)-3-Methylglutamate: A biologically significant amino acid used in the study of excitatory amino acid transporters.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with specific molecular targets makes it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C4H8FNO3 |
|---|---|
Peso molecular |
137.11 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-4-fluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H8FNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)/t2-,3-/m0/s1 |
Clave InChI |
GTFWIYJIEXNAOL-HRFVKAFMSA-N |
SMILES isomérico |
C([C@@H]([C@@H](C(=O)O)N)O)F |
SMILES canónico |
C(C(C(C(=O)O)N)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13172960.png)

![tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13172974.png)
![9-Aminobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13172976.png)


![1-[(Cyclopropylmethyl)amino]butan-2-one](/img/structure/B13172990.png)



![3-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13173024.png)



